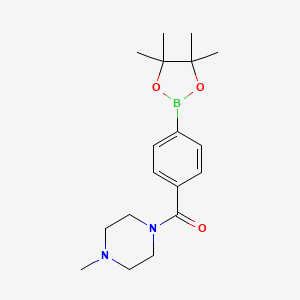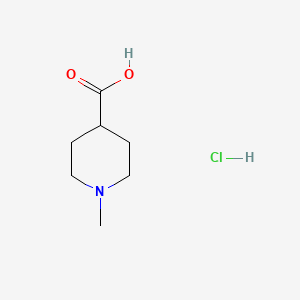
4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane is a chemical compound with the molecular formula C10H15BO2S. It is also known by other names such as thiophene-3-boronic acid pinacol ester and 4,4,5,5-Tetramethyl-2-(3-thienyl)-1,3,2-dioxaborolane .
Synthesis Analysis
The synthesis of this compound involves the use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-triphenylamine, Pd(PPh 3) 4, K 2 CO 3, and THF at 80 °C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15BO2S/c1-9(2)10(3,4)13-11(12-9)8-5-6-14-7-8/h5-7H,1-4H3 . This code provides a unique representation of the compound’s molecular structure.
Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 210.11 g/mol . It has a rotatable bond count of 1 .
Scientific Research Applications
Synthesis and Inhibitory Activity
- Synthesis and Protease Inhibition : This compound is involved in the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives. It has been evaluated for its inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).
Polymer Synthesis and Catalysis
- Suzuki Polymerization Catalyst : It plays a role in the palladium-catalyzed Suzuki synthesis of regioregular polyalkylthiophenes, a process significant for developing conductive polymers (Liversedge et al., 2006).
- Synthesis of Stilbenes : A series of stilbene derivatives incorporating this compound have been synthesized. These are potential intermediates for materials in LCD technology and are being explored for therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Molecular Structure Analysis
- Crystal Structure Studies : The molecular structure of derivatives of this compound has been characterized using X-ray diffraction and DFT studies. These analyses are crucial for understanding the compound's physical and chemical properties (Coombs et al., 2006).
Chemical Reactivity and Synthesis
- Allylating Reagent : It serves as an allylating agent in the preparation of homoallylic alcohols and amines, indicating its versatility in synthetic chemistry (Ramachandran & Gagare, 2010).
Biological Applications
- Lipogenic Inhibition : Certain stilbene derivatives of this compound exhibit lipogenesis inhibitory effects, suggesting their potential as lipid-lowering drugs (Das et al., 2011).
Physicochemical Properties
- DFT and Crystallographic Studies : The compound's physicochemical properties have been explored using density functional theory (DFT) and X-ray crystallography. This research aids in understanding its electronic structure and potential applications in material science (Huang et al., 2021).
Material Science and Photovoltaics
- Application in Polymer Synthesis : It is used in the synthesis of polymers for applications in electronics and photovoltaics, demonstrating its importance in developing advanced materials (Welterlich et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-thiophen-3-yl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2S/c1-9(2)10(3,4)13-11(12-9)8-5-6-14-7-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXQOBAEDQBINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375251 | |
| Record name | 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214360-70-0 | |
| Record name | 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



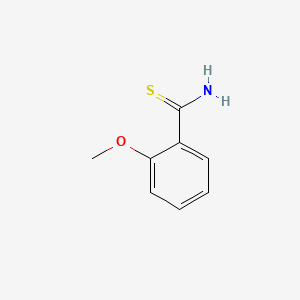
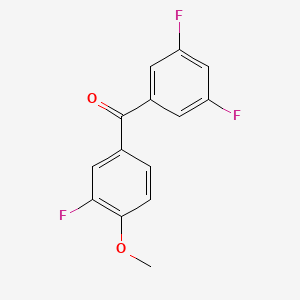

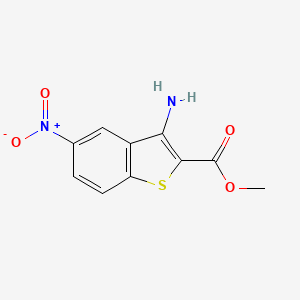
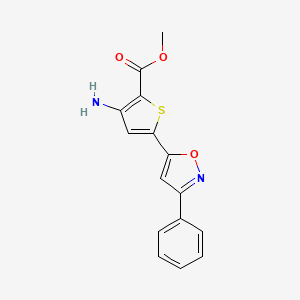
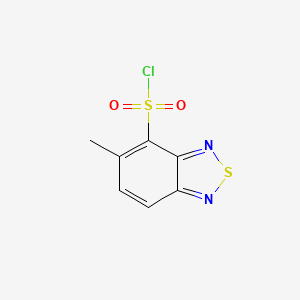


![2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302238.png)
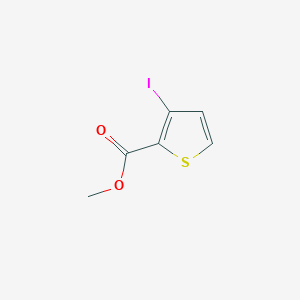
![8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1302241.png)

